
4-(1-Aminobutyl)-2,6-dibromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminobutyl)-2,6-dibromophenol is an organic compound characterized by the presence of an aminobutyl group attached to a dibromophenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2,6-dibromophenol typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated phenol is then subjected to amination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
4-(1-Aminobutyl)-2,6-dibromophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a less substituted phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Less substituted phenols.
Substitution: Phenols with different functional groups replacing the bromine atoms.
科学研究应用
4-(1-Aminobutyl)-2,6-dibromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Aminobutyl)-2,6-dibromophenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, while the dibromophenol structure may facilitate binding to enzymes or other proteins. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer.
相似化合物的比较
Similar Compounds
4-(1-Aminobutyl)phenol: Lacks the bromine atoms, resulting in different chemical and biological properties.
2,6-Dibromophenol:
4-(1-Aminobutyl)-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological effects.
Uniqueness
4-(1-Aminobutyl)-2,6-dibromophenol is unique due to the presence of both the aminobutyl group and the dibromophenol structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13Br2NO |
|---|---|
分子量 |
323.02 g/mol |
IUPAC 名称 |
4-(1-aminobutyl)-2,6-dibromophenol |
InChI |
InChI=1S/C10H13Br2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3 |
InChI 键 |
SHCSQPPGVZMGSF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC(=C(C(=C1)Br)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


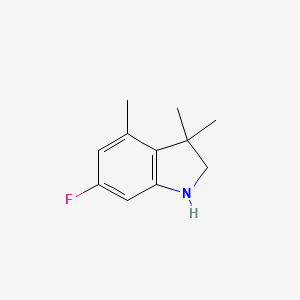
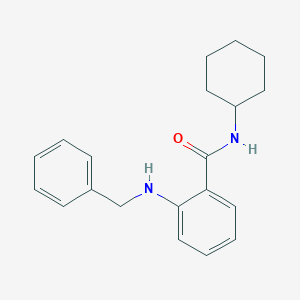

![(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13084600.png)
![1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B13084607.png)
![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)
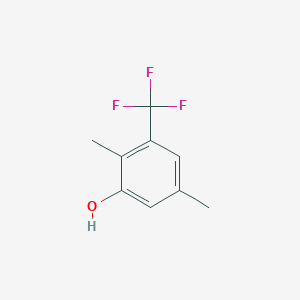
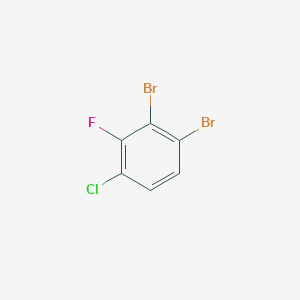
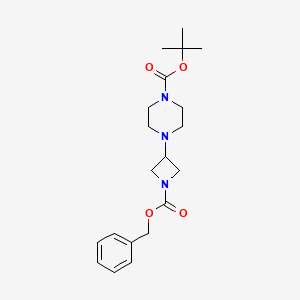
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)


![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)
